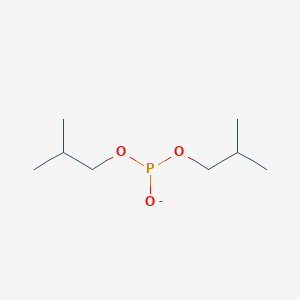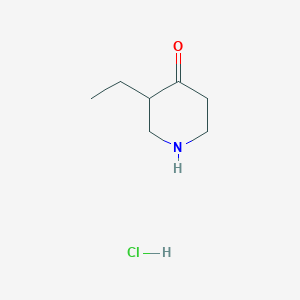
3,6-Dichloropyrazine-2-carbonitrile
Übersicht
Beschreibung
3,6-Dichloropyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C5HCl2N3 and its molecular weight is 173.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
3,6-Dichloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Favipiravir , an antiviral drug. The primary target of Favipiravir is the RNA-dependent RNA polymerase (RdRp) of RNA viruses .
Mode of Action
Instead, it is used to synthesize Favipiravir, which is then metabolized into its active form, Favipiravir-RTP . This active form is mistakenly recognized by the viral RdRp and is incorporated into the viral RNA chain, thereby inhibiting the replication and transcription of the viral RNA .
Biochemical Pathways
The biochemical pathway primarily affected by Favipiravir involves the replication of RNA viruses. By inhibiting the RdRp enzyme, Favipiravir disrupts the replication and transcription of the viral RNA, thereby preventing the virus from multiplying .
Pharmacokinetics
Favipiravir, the drug synthesized using this compound, is known to be metabolized into its active form by intracellular enzymes .
Result of Action
The result of the action of Favipiravir is the inhibition of RNA virus replication. This can lead to a reduction in the viral load in the body, helping to alleviate the symptoms of viral infections .
Action Environment
The action of this compound, and by extension Favipiravir, can be influenced by various environmental factors. For instance, the efficacy of Favipiravir can be affected by the presence of other medications, the patient’s health status, and the specific strain of the virus . .
Biochemische Analyse
Biochemical Properties
3,6-Dichloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of antiviral agents. It interacts with various enzymes and proteins during its conversion to active pharmaceutical ingredients. For instance, it is involved in the production of Favipiravir, an antiviral drug used to treat RNA virus infections . The compound undergoes enzymatic transformations that facilitate its incorporation into the final drug product. These interactions are crucial for the compound’s efficacy and stability in pharmaceutical formulations.
Cellular Effects
This compound has been shown to influence cellular processes, particularly in the context of antiviral activity. It affects cell signaling pathways and gene expression by inhibiting viral RNA polymerase, thereby preventing viral replication . This inhibition disrupts the normal functioning of infected cells, leading to the suppression of viral proliferation. Additionally, the compound may impact cellular metabolism by altering the expression of genes involved in metabolic pathways, further contributing to its antiviral effects.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with viral RNA polymerase. The compound acts as an inhibitor, binding to the active site of the enzyme and preventing the synthesis of viral RNA . This inhibition is achieved through competitive binding, where this compound competes with the natural substrates of the enzyme. The result is a decrease in viral RNA production, leading to the suppression of viral replication and infection.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under recommended storage conditions, but it may degrade under certain conditions, such as exposure to light or extreme temperatures . Long-term studies have shown that the compound maintains its antiviral activity over extended periods, although its efficacy may decrease with prolonged storage. These findings highlight the importance of proper storage and handling to ensure the compound’s stability and effectiveness.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of this compound vary with different dosages. At lower doses, the compound exhibits potent antiviral activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its conversion to active pharmaceutical ingredients. The compound undergoes enzymatic transformations, including hydroxylation and conjugation, which facilitate its incorporation into antiviral drugs . These metabolic processes are essential for the compound’s bioavailability and therapeutic efficacy. Additionally, the compound may influence metabolic flux and metabolite levels by altering the activity of enzymes involved in these pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to different cellular compartments. Its localization and accumulation within specific tissues are influenced by factors such as tissue permeability and binding affinity to cellular proteins. These properties are crucial for the compound’s pharmacokinetics and therapeutic effects.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its antiviral activity . The compound is primarily found in the cytoplasm, where it interacts with viral RNA polymerase and inhibits viral replication. Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its antiviral efficacy. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
3,6-dichloropyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2N3/c6-4-2-9-5(7)3(1-8)10-4/h2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHXXRRBFJSFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627393 | |
| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356783-16-9 | |
| Record name | 3,6-Dichloropyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60627393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,6-dichloropyrazine-2-carbonitrile in the synthesis of favipiravir?
A1: this compound serves as a key starting material for producing the essential intermediate 3,6-difluoropyrazine-2-carbonitrile. This transformation is achieved by reacting this compound with potassium fluoride, utilizing tetrabutyl-ammonium bromide (TBAB) as a phase transfer catalyst in a toluene and DMSO solvent system at reflux temperature (120°C) []. This fluorination step is critical in constructing the final favipiravir molecule.
Q2: Are there alternative synthetic routes to favipiravir that bypass the use of this compound?
A2: Yes, researchers have explored alternative synthetic approaches to favipiravir. One notable route utilizes 2-aminopyrazine as the starting material []. While the specific details of this synthesis are not provided in the abstract, it highlights the ongoing efforts to explore diverse synthetic strategies for favipiravir, potentially offering advantages in terms of cost-effectiveness, efficiency, or environmental impact.
Q3: What purification methods have been developed for the fluoro intermediate (3,6-difluoropyrazine-2-carbonitrile) derived from this compound?
A3: A simplified purification method for isolating 3,6-difluoropyrazine-2-carbonitrile has been developed, involving the formation of a dicyclohexylamine salt followed by neutralization with hydrogen peroxide to obtain the purified compound []. This approach streamlines the purification process, contributing to the overall efficiency and practicality of the favipiravir synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetic acid](/img/structure/B1371231.png)

![N-(2-chlorophenyl)-2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1371234.png)


![Methyl 4-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B1371243.png)







